molecular formula C10H8BrClN2 B11825722 8-Bromo-4-chloro-2,7-dimethylquinazoline

8-Bromo-4-chloro-2,7-dimethylquinazoline

Cat. No.: B11825722
M. Wt: 271.54 g/mol
InChI Key: TUCOVKKCLYTDAH-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-2,7-dimethylquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. This compound is characterized by the presence of bromine, chlorine, and two methyl groups attached to the quinazoline ring. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-2,7-dimethylquinazoline typically involves the bromination and chlorination of 2,7-dimethylquinazoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent overreaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-2,7-dimethylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinazolines depending on the nucleophile used.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dehalogenated quinazolines.

Scientific Research Applications

8-Bromo-4-chloro-2,7-dimethylquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-2,7-dimethylquinazoline involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-2,4-dichloroquinazoline
  • 7-Bromo-4-chloro-2,8-dimethylquinoline
  • 8-Hydroxyquinoline derivatives

Uniqueness

8-Bromo-4-chloro-2,7-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

8-bromo-4-chloro-2,7-dimethylquinazoline

InChI

InChI=1S/C10H8BrClN2/c1-5-3-4-7-9(8(5)11)13-6(2)14-10(7)12/h3-4H,1-2H3

InChI Key

TUCOVKKCLYTDAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC(=N2)C)Cl)Br

Origin of Product

United States

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